molecular formula C8H15N3O3 B8465188 L-Prolyl-L-serinamide CAS No. 78331-06-3

L-Prolyl-L-serinamide

Cat. No.: B8465188
CAS No.: 78331-06-3
M. Wt: 201.22 g/mol
InChI Key: YFMCABAGVXACEU-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-serinamide is a dipeptide composed of L-proline and L-serine residues linked via an amide bond. Proline, a cyclic imino acid, introduces conformational rigidity, while serine contributes a hydroxyl group capable of hydrogen bonding. This combination may influence biochemical interactions, such as substrate binding in enzymatic processes or structural stabilization in peptides .

Properties

CAS No.

78331-06-3

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C8H15N3O3/c9-7(13)6(4-12)11-8(14)5-2-1-3-10-5/h5-6,10,12H,1-4H2,(H2,9,13)(H,11,14)/t5-,6-/m0/s1

InChI Key

YFMCABAGVXACEU-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length : this compound’s simplicity contrasts with larger peptides (e.g., ’s 8-mer), which exhibit higher molecular weights and complex interactions.
  • Modifications: Compounds like 5-oxo-proline () or D-amino acids () alter stability and bioactivity compared to unmodified dipeptides.
  • Functional Groups: Serine’s hydroxyl group in this compound contrasts with tyrosine’s phenol () or threonine’s hydroxyl (), affecting solubility and reactivity.

Research and Application Contexts

  • Therapeutic Potential: ’s α-MSH derivative highlights how proline/serine motifs can influence melanocortin receptor binding, suggesting this compound’s utility in hormone analog design .
  • Structural Studies : ’s Tyr-Ser-Pro sequence aligns with motifs in bioactive peptides (e.g., neuropeptides), underscoring the role of proline-serine tandems in conformationally constrained regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.